2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide
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Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It features a unique molecular structure that includes pyridazinone and pyrimidinone moieties, making it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide typically involves multi-step procedures:
Formation of the Pyridazinone Core: Starting from a cyclopropyl derivative, it is reacted with a suitable reagent to form the pyridazinone ring.
Synthesis of the Pyrimidinone Moiety: The pyrimidinone component is synthesized separately, typically from a diaminopyrimidine precursor.
Coupling Reaction: The final step involves coupling the pyridazinone and pyrimidinone moieties under specific conditions to yield the target compound.
Industrial Production Methods
For large-scale production, the synthesis process may be optimized to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridazinone moieties, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone and pyridazinone rings, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The reactions yield a variety of products depending on the specific reagents and conditions employed. These products can range from simple oxidized or reduced derivatives to more complex substituted analogs.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide serves as a versatile building block for the synthesis of more complex molecules.
Biology
Biologically, this compound is studied for its potential interactions with various enzymes and receptors, which could lead to the development of new pharmaceuticals.
Medicine
In medical research, the compound's unique structure is explored for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anti-cancer treatments.
Industry
Industrially, it may be used in the synthesis of advanced materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyridazinone moieties are key to its binding affinity and activity. The mechanism typically involves the inhibition of enzyme activity or modulation of receptor pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide: Another compound with a similar pyridazinone core but different functional groups.
N-(4-hydroxy-6-methylpyrimidin-2-yl)-2-oxo-2-phenylacetamide: A compound with a similar pyrimidinone moiety.
4-hydroxy-6-methyl-2-pyrimidinylacetamide: A simplified version of the pyrimidinone component.
Unique Aspects
What sets 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide apart is its specific combination of the pyridazinone and pyrimidinone rings, offering a unique balance of chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-8-7-12(21)17-15(16-8)18-14(23)9(2)20-13(22)6-5-11(19-20)10-3-4-10/h5-7,9-10H,3-4H2,1-2H3,(H2,16,17,18,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEYDOIRSOTGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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